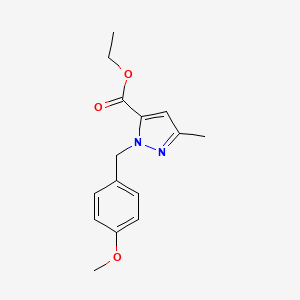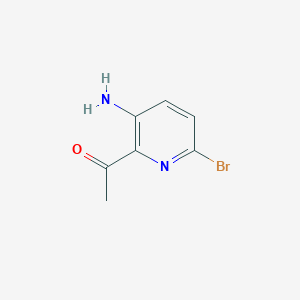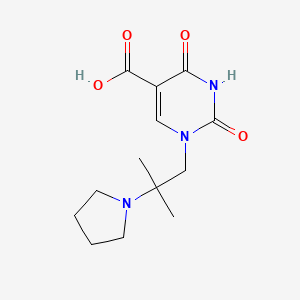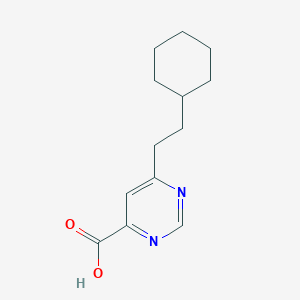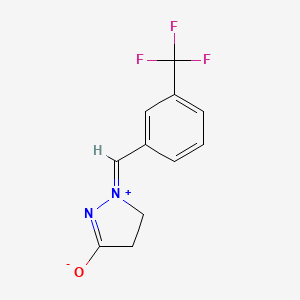
1-(3-Trifluoromethylphenyl)methyleneimmonium-3-pyrazolidine-1,2-inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrazolidin-1-ylium core, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide typically involves a multi-step process One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazolidin-1-ylium core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, (1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrazolidin-1-ylium core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide stands out due to its unique combination of a trifluoromethyl group and a pyrazolidin-1-ylium core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9F3N2O |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
(2E)-2-[[3-(trifluoromethyl)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-2-8(6-9)7-16-5-4-10(17)15-16/h1-3,6-7H,4-5H2/b16-7+ |
InChI Key |
HTDZIXKNRMUYNU-FRKPEAEDSA-N |
Isomeric SMILES |
C1C/[N+](=C\C2=CC(=CC=C2)C(F)(F)F)/N=C1[O-] |
Canonical SMILES |
C1C[N+](=CC2=CC(=CC=C2)C(F)(F)F)N=C1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


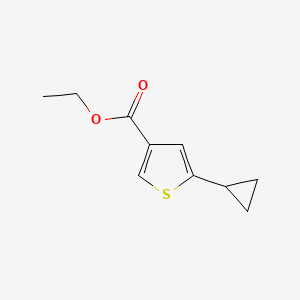
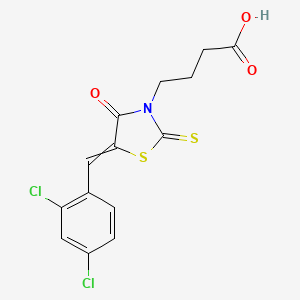
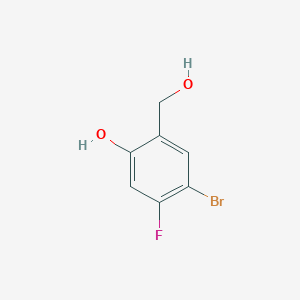

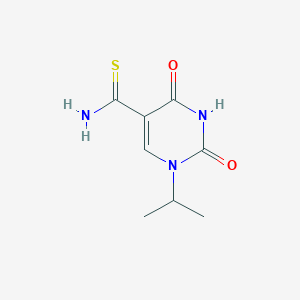

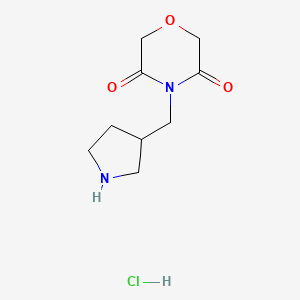

![(1S,2S,5R)-Methyl 3-((R)-2-aMino-3,3-diMethylbutanoyl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (hydrochloride)](/img/structure/B14864791.png)
